3,5-Dibromo-2-hydroxybenzonitrile
Overview
Description
3,5-Dibromo-2-hydroxybenzonitrile (DBHBN) is an organic compound belonging to the class of nitriles and is a derivative of benzonitrile. DBHBN is a colorless, crystalline solid with a molecular weight of 297.93 g/mol and a melting point of 125-126°C. It is insoluble in water, but soluble in ethanol, acetone, and other organic solvents. It has been widely used in organic synthesis and as a reagent in various research studies.
Scientific Research Applications
Herbicide Development and Environmental Impact
High Atom Efficient and Environment-Friendly Preparation of Herbicides
3,5-Dibromo-2-hydroxybenzonitrile derivatives, specifically 3,5-dibromo-4-hydroxybenzonitrile (bromoxynil), have been extensively used in agriculture as herbicides for controlling broad-leafed weeds. The synthesis of bromoxynil and its esters, such as the octanoate ester, highlights the push towards more atom-efficient and environmentally benign production methods. These efforts aim to overcome the drawbacks of previous synthesis routes that suffered from low productivity and required cumbersome purification processes (Subbarayappa et al., 2010). The similar research also emphasizes the ecological aspect of herbicide production and its application, underscoring the balance between agricultural efficiency and environmental conservation (Subbarayappa et al., 2011).
Corrosion Inhibition
Green Corrosion Inhibition for Metals
The application of 3,5-Dibromo-2-hydroxybenzonitrile derivatives in corrosion inhibition has been explored through the study of 2-aminobenzene-1,3-dicarbonitriles derivatives (ABDNs). These compounds have demonstrated significant effectiveness in inhibiting corrosion on mild steel surfaces in acidic environments, with one derivative showing an inhibition efficiency of 97.83% at a concentration of 100 mg/L. Such findings suggest the potential of these derivatives in developing more sustainable and environmentally friendly corrosion inhibitors for industrial applications (Verma et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3,5-Dibromo-2-hydroxybenzonitrile, also known as bromoxynil, is the photosystem II complex in chloroplast thylakoid membranes . This complex plays a crucial role in photosynthesis, a process vital for plant growth and survival.
Mode of Action
Bromoxynil acts by inhibiting photosynthesis and ATP formation. It achieves this by binding to the QB-binding niche on the D1 protein of the photosystem II complex, thereby blocking electron transport . This inhibition disrupts the plant’s energy metabolism, leading to cell death .
Biochemical Pathways
Bromoxynil affects the photosynthetic electron transport chain, specifically the pathway from QA to QB . This disruption stops CO2 fixation and the production of ATP and NADPH2, which are required for plant growth . In a DBHB-utilizing strain, Pigmentiphaga sp. strain H8, bromoxynil is catabolized via a new oxidative decarboxylation pathway .
Pharmacokinetics
It is known that bromoxynil is absorbed by plant foliage and moves very little within the plant
Result of Action
The result of bromoxynil’s action is rapid cell death in plants . This is primarily due to the inhibition of photosynthesis and ATP formation, which are essential for plant growth and survival . Additionally, bromoxynil can induce cytosol acidification, which may also contribute to cell death .
Action Environment
The action of bromoxynil can be influenced by environmental factors. For instance, its phototransformation in aquatic systems can be affected by the presence of sodium chloride .
properties
IUPAC Name |
3,5-dibromo-2-hydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOWHVRXNOVUGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382041 | |
Record name | 3,5-dibromo-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-hydroxybenzonitrile | |
CAS RN |
40718-08-9 | |
Record name | 3,5-dibromo-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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